7-Bromoisoquinolin-1-amine hydrochloride
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Overview
Description
7-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline followed by amination. One common method involves the reaction of isoquinoline with bromine to form 7-bromoisoquinoline, which is then treated with ammonia to yield 7-Bromoisoquinolin-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Oxidation Reactions: Products include N-oxides of isoquinoline derivatives.
Reduction Reactions: Products include dehalogenated isoquinolines.
Scientific Research Applications
7-Bromoisoquinolin-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-fluoroisoquinolin-1-amine
- 6-Methoxyisoquinolin-1-amine
- 4-Bromo-7-chloroisoquinolin-1-amine
- 3-Bromoisoquinolin-1-amine
- 6-(Trifluoromethyl)isoquinolin-1-amine
Uniqueness
7-Bromoisoquinolin-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 7-position and amine group at the 1-position make it a versatile intermediate for various synthetic applications. Additionally, its hydrochloride form enhances its solubility and stability, making it suitable for diverse research and industrial uses .
Properties
Molecular Formula |
C9H8BrClN2 |
---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
7-bromoisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |
InChI Key |
DJIQRNOPWOUMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)Br.Cl |
Origin of Product |
United States |
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